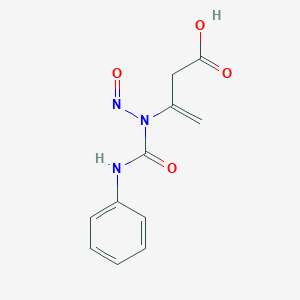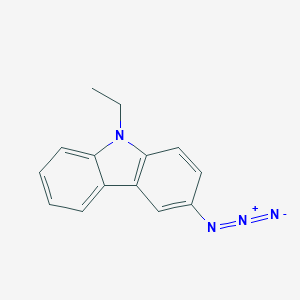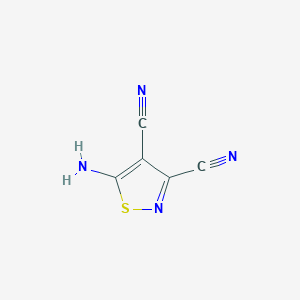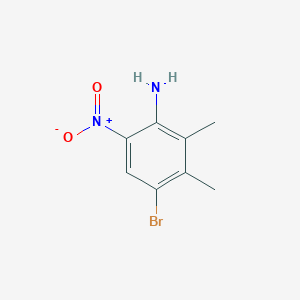![molecular formula C16H27ClN2O2 B009264 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride CAS No. 102207-84-1](/img/structure/B9264.png)
2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride, also known as QX-314, is a quaternary ammonium derivative that has been used in scientific research as a tool to study the mechanisms of pain and anesthesia. This compound is unique in that it can only enter cells that have compromised membranes, making it an effective tool for studying the function of ion channels in excitable cells such as neurons.
Mecanismo De Acción
2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride blocks voltage-gated sodium channels by binding to the intracellular side of the channel, which is only accessible when the channel is in the open or inactivated state. This prevents sodium ions from entering the cell and depolarizing the membrane, leading to a loss of action potential propagation. 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride is unique in that it can only enter cells with compromised membranes, such as those that have been damaged or inflamed. This makes it an effective tool for studying the function of ion channels in excitable cells.
Efectos Bioquímicos Y Fisiológicos
2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride has been shown to have a number of biochemical and physiological effects. It has been shown to block voltage-gated sodium channels in neurons, leading to a loss of action potential propagation and subsequent loss of sensation. It has also been shown to have anti-inflammatory effects, reducing the release of pro-inflammatory cytokines from immune cells. Additionally, 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride has been shown to have neuroprotective effects, reducing the damage caused by ischemia and other forms of neuronal injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride in lab experiments is its specificity for compromised cells. This allows researchers to study the function of ion channels in excitable cells without affecting healthy cells. Additionally, 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride has a relatively long duration of action, allowing for prolonged experiments. However, one limitation of using 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride is that it can be difficult to obtain and purify, making it a relatively expensive research tool.
Direcciones Futuras
There are a number of potential future directions for research involving 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride. One area of interest is the development of 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride as a local anesthetic alternative. Another potential direction is the use of 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride in the treatment of chronic pain, particularly neuropathic pain. Additionally, 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride has been shown to have anti-inflammatory and neuroprotective effects, suggesting that it may have potential therapeutic applications in a variety of neurological and inflammatory conditions. Further research is needed to fully explore the potential of 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride in these areas.
Métodos De Síntesis
2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride is synthesized by reacting diethylamine with 2-(2,6-dimethylphenyl)acetyl chloride, followed by reaction with glycidyltrimethylammonium chloride to form the quaternary ammonium salt. This compound is then purified using column chromatography.
Aplicaciones Científicas De Investigación
2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride has been used in a variety of scientific research applications, particularly in the field of pain and anesthesia. It has been shown to block voltage-gated sodium channels in neurons, leading to a loss of action potential propagation and subsequent loss of sensation. This has led to the exploration of 2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride as a potential alternative to traditional local anesthetics, which can have unwanted side effects such as motor paralysis.
Propiedades
Número CAS |
102207-84-1 |
|---|---|
Nombre del producto |
2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride |
Fórmula molecular |
C16H27ClN2O2 |
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
2-[2-(2,6-dimethylanilino)-2-oxoethoxy]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)10-11-20-12-15(19)17-16-13(3)8-7-9-14(16)4;/h7-9H,5-6,10-12H2,1-4H3,(H,17,19);1H |
Clave InChI |
YPELWFSWXLUXND-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOCC(=O)NC1=C(C=CC=C1C)C.[Cl-] |
SMILES canónico |
CC[NH+](CC)CCOCC(=O)NC1=C(C=CC=C1C)C.[Cl-] |
Sinónimos |
2-[(2,6-dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2H-benzo[b][1,4]oxazin-4(3H)-amine](/img/structure/B9193.png)







